molecular formula C16H23BN2O3 B1469431 1-Isopropyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1,3-dihydrobenzoimidazol-2-one CAS No. 1373872-21-9

1-Isopropyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1,3-dihydrobenzoimidazol-2-one

Cat. No. B1469431
CAS RN: 1373872-21-9
M. Wt: 302.2 g/mol
InChI Key: XAIFSNWUKNDKMQ-UHFFFAOYSA-N
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Description

“1-Isopropyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1,3-dihydrobenzoimidazol-2-one” is a chemical compound. Unfortunately, there is limited information available about this specific compound .


Chemical Reactions Analysis

The chemical reactions involving this compound are not explicitly mentioned in the available resources .

Scientific Research Applications

Organic Synthesis Intermediates

As an intermediate in organic synthesis, this compound can be used to introduce the boronic ester group into molecules, which is a key step in the synthesis of complex organic structures. Its stability and reactivity make it suitable for creating a wide range of organic products .

Medicinal Chemistry

In medicinal chemistry, boronic acids and their derivatives are used to design and synthesize new drugs. They play a crucial role in the development of proteasome inhibitors, which are used in cancer therapy. The compound’s structural features allow for the creation of targeted therapies with potential applications in treating various diseases .

Material Science

The compound’s ability to form stable covalent bonds with organic and inorganic materials makes it valuable in material science. It can be used to modify surfaces or create novel materials with specific properties, such as increased durability or conductivity .

Catalysis

Boronic acid derivatives are known to act as catalysts in various chemical reactions. This compound could potentially be used to catalyze reactions that require a high degree of precision and control, leading to more efficient and sustainable chemical processes .

Polymer Chemistry

In polymer chemistry, this compound can be used to synthesize polymers with boronic ester linkages. These polymers have unique properties, such as self-healing and responsiveness to environmental stimuli, making them useful in a range of applications from coatings to biomedical devices .

Sensor Technology

The boronic acid moiety of the compound can interact with sugars and other diols, which is useful in sensor technology. It can be employed in the development of sensors for detecting glucose levels in diabetic care or environmental monitoring of carbohydrate presence .

Nanotechnology

Lastly, in nanotechnology, this compound can be used to create boron-doped nanomaterials. These materials have applications in electronics, photonics, and as catalysts in energy-related technologies due to their unique electronic properties .

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources .

Future Directions

The future directions for the use and study of this compound are not specified in the available resources .

properties

IUPAC Name

3-propan-2-yl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BN2O3/c1-10(2)19-12-9-7-8-11(13(12)18-14(19)20)17-21-15(3,4)16(5,6)22-17/h7-10H,1-6H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAIFSNWUKNDKMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)N(C(=O)N3)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Isopropyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1,3-dihydrobenzoimidazol-2-one
Reactant of Route 2
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1-Isopropyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1,3-dihydrobenzoimidazol-2-one
Reactant of Route 3
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1-Isopropyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1,3-dihydrobenzoimidazol-2-one
Reactant of Route 4
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1-Isopropyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1,3-dihydrobenzoimidazol-2-one
Reactant of Route 5
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1-Isopropyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1,3-dihydrobenzoimidazol-2-one
Reactant of Route 6
Reactant of Route 6
1-Isopropyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1,3-dihydrobenzoimidazol-2-one

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